5-ethoxy-5H-furan-2-one

Description

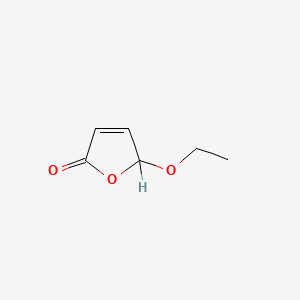

Chemical Structure and Properties

5-Ethoxy-5H-furan-2-one (CAS: 2833-30-9) is a heterocyclic compound with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . It features a furan ring substituted with an ethoxy group at the 5-position and a ketone at the 2-position. This compound is typically a colorless to pale yellow liquid, used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Synthesis and Reactivity The compound is synthesized via alkoxylation of furanone precursors. For example, 5-alkoxy-3,4-dihalo-5H-furan-2-ones react with nucleophiles like α,ω-diamines in the presence of triethylamine, yielding diverse derivatives . Its reactivity is influenced by the ethoxy group, which enhances electron density at the furan ring, facilitating nucleophilic substitutions and cycloadditions .

Properties

IUPAC Name |

2-ethoxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-8-6-4-3-5(7)9-6/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZLVOMKFMVAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391143 | |

| Record name | 5-ethoxy-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2833-30-9 | |

| Record name | 5-Ethoxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2833-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-5H-furan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002833309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ethoxy-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-5H-furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2(5H)-Furanone, 5-ethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2833-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-ethoxy-5H-furan-2-one involves the reaction of furfural with ethanol in the presence of an acid catalyst. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the furanone ring .

Another method involves the bromination of this compound in carbon tetrachloride at low temperatures, followed by distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often utilizes the oxidation of furfural using hydrogen peroxide in the presence of a catalyst. This method is considered environmentally friendly and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-5H-furan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form products such as maleic acid and formic acid.

Reduction: Reduction reactions can convert the furanone ring into more saturated derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, atomic chlorine.

Reducing Agents: Common reducing agents like sodium borohydride.

Substituting Agents: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Maleic acid, formic acid.

Substitution: 4-bromo-5-ethoxy-5H-furan-2-one.

Scientific Research Applications

Herbicidal Applications

One of the prominent applications of 5-ethoxy-5H-furan-2-one derivatives is in herbicide development. Research indicates that these compounds exhibit significant herbicidal properties, outperforming some known herbicides in efficacy. For instance, certain derivatives have been shown to inhibit weed growth effectively at lower concentrations compared to traditional herbicides . The structural modifications of the furanone allow for enhanced activity against specific plant species, making them valuable in agricultural practices.

| Compound | Activity | Target Species |

|---|---|---|

| 3-(4-Chlorophenyl)-4-methoxy-5H-furan-2-one | High herbicidal activity | Various broadleaf weeds |

| 4-Methoxy-3-(3,4-dichlorophenyl)-5H-furan-2-one | Effective against resistant strains | Grasses and sedges |

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic effects. Recent studies have highlighted its ability to prevent biofilm formation by pathogenic bacteria, such as Staphylococcus aureus, indicating its potential use as an antibacterial agent . Furthermore, the compound has been involved in the synthesis of optically active derivatives that display promising biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Antibacterial Activity

A notable study involved synthesizing sulfur-containing derivatives of this compound, which were tested for their antibacterial efficacy. The leading compound demonstrated significant activity against various bacterial strains, suggesting that structural modifications can enhance the biological properties of furanone derivatives .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactive nature allows it to participate in various chemical reactions, including cycloadditions and substitutions. The versatility of this compound enables chemists to develop new materials and compounds with specific functionalities.

| Reaction Type | Description | Outcome |

|---|---|---|

| [3 + 2] Cycloaddition | Involves azomethine ylides and furanone derivatives | High enantioselectivity |

| Substitution Reactions | Modifications at C(3) and C(5) positions | Diverse product formation |

Environmental Applications

Given its herbicidal properties, this compound is also being explored for environmental applications in sustainable agriculture. The development of eco-friendly herbicides using this compound could reduce reliance on synthetic chemicals that pose risks to ecosystems.

Mechanism of Action

The mechanism of action of 5-ethoxy-5H-furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . The exact molecular targets and pathways can vary depending on the specific reaction and conditions.

Comparison with Similar Compounds

Structural Analogues of 5-Ethoxy-5H-furan-2-one

The following table summarizes structural analogues and their key differences:

Spectral and Physical Properties

- NMR Data: this compound: ¹H NMR (CDCl₃) shows signals at δ 1.15 (t, 3H, ethoxy CH₃), 3.98 (s, OCH₃ in related derivatives), and 5.58 (d, furan protons) . 5-Hydroxymethyl-2(5H)-furanone: ¹H NMR (DMSO-d₆) displays δ 5.31 (d, J=5.6 Hz, hydroxyl proton) and 3.96 (s, hydroxymethyl CH₂) .

- Thermal Stability: Ethoxy-substituted furanones (e.g., this compound) exhibit higher thermal stability compared to hydroxymethyl or methylene derivatives due to reduced hydrogen-bonding interactions .

Biological Activity

5-Ethoxy-5H-furan-2-one, an organic compound with the molecular formula C₆H₈O₃, is a derivative of furanone characterized by an ethoxy group at the 5-position of the furanone ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

This compound can be synthesized through various methods:

- Furfural Reaction : Reacting furfural with ethanol in the presence of an acid catalyst leads to the formation of this compound through cyclization.

- Bromination : Bromination in carbon tetrachloride followed by distillation is another method to obtain this compound.

- Oxidation : The oxidation of furfural using hydrogen peroxide in the presence of a catalyst is an environmentally friendly method for industrial production.

These synthetic routes highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Bacillus subtilis, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's ability to inhibit biofilm formation further emphasizes its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 8 | Vancomycin |

| Bacillus subtilis | 8 | Gentamicin |

Anti-inflammatory and Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases. Moreover, preliminary data indicate that this compound may possess antitumor properties, although further studies are needed to elucidate its mechanisms of action and efficacy against various cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Its mechanism involves:

- Oxidation Reactions : The compound undergoes electron transfer processes, leading to the formation of reactive intermediates that can interact with cellular targets.

- Substitution Reactions : The ethoxy group can be substituted under appropriate conditions, potentially leading to new derivatives with enhanced biological activity.

These mechanisms underline the compound's versatility as a scaffold for drug development .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Evaluation : A recent study demonstrated that derivatives of furanones, including this compound, significantly reduced biofilm formation by pathogenic bacteria. This suggests a promising avenue for developing new antimicrobial agents .

- Combination Therapy : Research indicated that combining this compound with aminoglycosides enhances their efficacy against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

- Wound Healing Studies : In animal models, treatment with this compound accelerated wound healing processes when used in conjunction with antibiotics, highlighting its potential role in therapeutic formulations for skin infections .

Q & A

Basic: What safety protocols are critical when handling 5-ethoxy-5H-furan-2-one in laboratory settings?

Answer:

this compound (CAS 2833-30-9) is classified under EU regulations as hazardous (C; R34—causes burns) and sensitizing (R43) . Key protocols include:

- PPE : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation.

- Storage : Keep in airtight containers away from oxidizing agents.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Regulatory Compliance : Adhere to CLP Regulation (EC) No 1272/2008 and monitor updates from ECHA for hazard reclassifications .

Advanced: What synthetic strategies are effective for preparing this compound?

Answer:

While direct synthesis data is limited, analogous furanone derivatives suggest:

- Cyclization of Precursors : Ethoxylation of γ-keto acids or esters under acidic conditions (e.g., H₂SO₄ catalysis) .

- Ethoxylation Reactions : Reacting 5-hydroxy-2(5H)-furanone with ethyl bromide in the presence of a base (e.g., K₂CO₃) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Validate purity via HPLC or GC-MS .

Advanced: How can structural isomerism in this compound derivatives impact research outcomes?

Answer:

Isomers (e.g., 5-ethoxy-3H-furan-2-one vs. This compound) may exhibit divergent reactivity or bioactivity. Mitigation strategies include:

- Analytical Differentiation : Use ¹H/¹³C NMR to identify substituent positions (e.g., ethoxy group at C5) .

- Chromatographic Separation : Employ chiral columns (e.g., Chiralpak® IA) for enantiomers or reverse-phase HPLC for regioisomers.

- Isomer-Specific Studies : Design experiments to compare isomer stability (e.g., thermal analysis via DSC) and biological activity .

Basic: What physicochemical properties of this compound are essential for experimental design?

Answer:

Key properties (partially extrapolated from related furanones ):

- Molecular Weight : 142.14 g/mol (calculated).

- Solubility : Likely polar aprotic solvents (e.g., DMSO, acetone). Confirm via shake-flask method.

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (estimated >150°C).

- Spectroscopic Data : Obtain FT-IR (C=O stretch ~1750 cm⁻¹) and UV-Vis (λmax ~210 nm) for characterization.

Advanced: How can researchers evaluate the biological activity of this compound?

Answer:

While no direct bioactivity data exists, propose assays based on furanone derivatives :

- Antibacterial Testing : Use broth microdilution (CLSI guidelines) against P. aeruginosa and S. aureus.

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293).

- Mechanistic Studies : Investigate biofilm inhibition via crystal violet staining or qPCR for virulence gene expression.

Note : Empirical validation is critical due to structural variability in furanone bioactivity .

Advanced: What coordination chemistry applications exist for this compound derivatives?

Answer:

Phosphine or thiol derivatives of similar furanones form complexes with transition metals (e.g., Pd, Cu) :

- Ligand Synthesis : React this compound with PH₃ or mercaptans under basic conditions.

- Complex Characterization : Use X-ray crystallography to determine geometry and NMR/ESI-MS for stability studies.

- Catalytic Applications : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess efficacy vs. traditional ligands.

Data Gaps and Research Opportunities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.